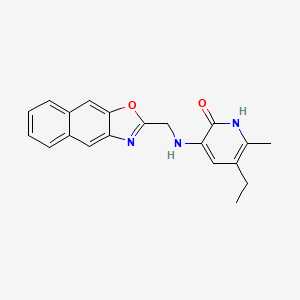
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and naphthoxazolylmethylamino groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides and a base.
Attachment of the Naphthoxazolylmethylamino Group: This step involves the reaction of the pyridinone intermediate with a naphthoxazole derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- lies in its specific substituents and their arrangement, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
143707-94-2 |
|---|---|
分子式 |
C20H19N3O2 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
3-(benzo[f][1,3]benzoxazol-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C20H19N3O2/c1-3-13-8-17(20(24)22-12(13)2)21-11-19-23-16-9-14-6-4-5-7-15(14)10-18(16)25-19/h4-10,21H,3,11H2,1-2H3,(H,22,24) |
InChI 键 |
YRBDIKOYTPKETQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC4=CC=CC=C4C=C3O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


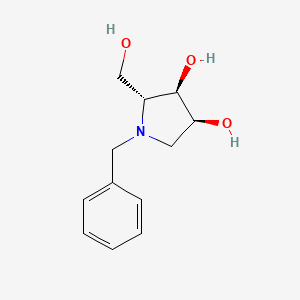
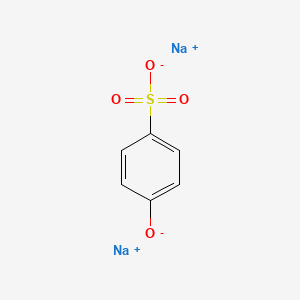
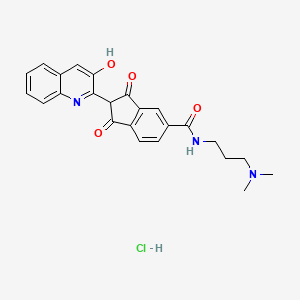

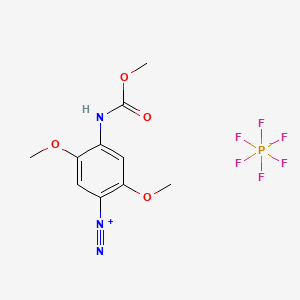
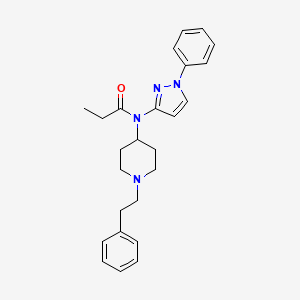
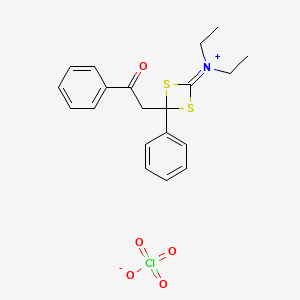

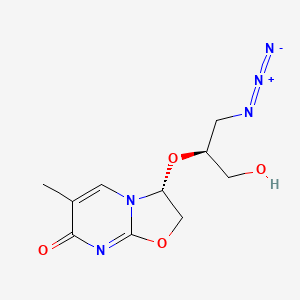
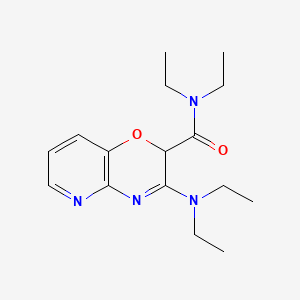
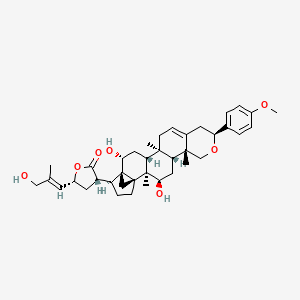

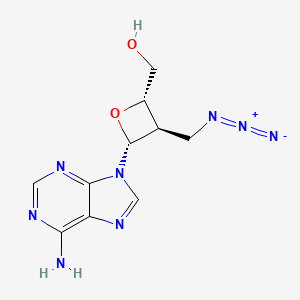
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
